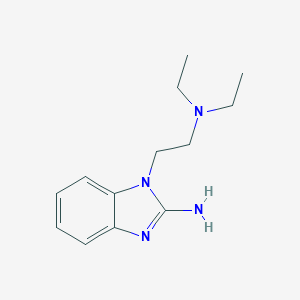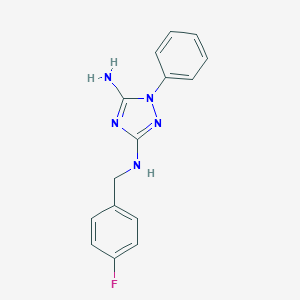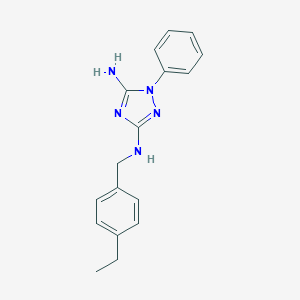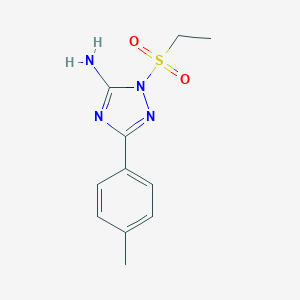
1-(2-Diethylamino-ethyl)-1H-benzoimidazol-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Diethylamino-ethyl)-1H-benzoimidazol-2-ylamine is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties
Mechanism of Action
Target of Action
The primary target of 1-[2-(Diethylamino)ethyl]-1H-benzimidazol-2-amine is Histone Deacetylase (HDAC) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial in cell proliferation, differentiation, and apoptosis .
Mode of Action
1-[2-(Diethylamino)ethyl]-1H-benzimidazol-2-amine acts as an HDAC inhibitor . It binds to the HDAC enzymes, preventing them from removing the acetyl groups from the histones. This action results in a more relaxed DNA structure, which can affect gene expression .
Biochemical Pathways
The inhibition of HDACs affects various biochemical pathways. It can lead to an increase in acetylation of histones, resulting in a more open chromatin structure and promoting gene transcription. This can affect pathways related to cell cycle regulation, differentiation, and apoptosis .
Pharmacokinetics
The compound has been shown to have good Absorption, Distribution, Metabolism, and Excretion (ADME) properties . It has high and dose-proportional oral exposures, indicating good absorption.
Result of Action
The result of the action of 1-[2-(Diethylamino)ethyl]-1H-benzimidazol-2-amine is the inhibition of HDAC activity, leading to changes in gene expression. This can result in the induction of cell cycle arrest, differentiation, and apoptosis, particularly in cancer cells . It has shown efficacy in in vivo tumor models .
Action Environment
The action, efficacy, and stability of 1-[2-(Diethylamino)ethyl]-1H-benzimidazol-2-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can affect its metabolism and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring . The diethylaminoethyl group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Diethylamino-ethyl)-1H-benzoimidazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylaminoethyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-(2-Diethylamino-ethyl)-1H-benzoimidazol-2-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
4-Amino-N-[2-(diethylamino)ethyl]benzamide (Procainamide): An antiarrhythmic agent with a similar diethylaminoethyl group.
N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-4-methylbenzamide: Another benzimidazole derivative with potential pharmacological activities.
Uniqueness: 1-(2-Diethylamino-ethyl)-1H-benzoimidazol-2-ylamine stands out due to its unique combination of the benzimidazole core and the diethylaminoethyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]benzimidazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-3-16(4-2)9-10-17-12-8-6-5-7-11(12)15-13(17)14/h5-8H,3-4,9-10H2,1-2H3,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQFKLQTSNFJIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-4-METHOXYANILINE](/img/structure/B379396.png)
![N-({1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-(4-methoxyphenyl)amine](/img/structure/B379398.png)
![2-METHYL-N-{[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ANILINE](/img/structure/B379399.png)
![[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl methyl ether](/img/structure/B379400.png)
![2-methoxy-N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]aniline](/img/structure/B379402.png)
![4-METHOXY-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE](/img/structure/B379406.png)
![3-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE](/img/structure/B379407.png)
![1-benzyl-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B379409.png)


![2-METHYL-N-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE](/img/structure/B379413.png)



